![molecular formula C18H14N4O3S B11707655 (2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)
(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-{[5-(2-ニトロフェニル)フラン-2-イル]メチリデン}-N-フェニルヒドラジンカルボチオアミドは、そのユニークな構造的特徴によって特徴付けられる複雑な有機化合物です。この化合物は、ニトロフェニル基で置換されたフラン環とヒドラジンカルボチオアミド部分を含んでおり、さまざまな科学研究分野において注目を集めています。
準備方法
合成経路と反応条件
(2E)-2-{[5-(2-ニトロフェニル)フラン-2-イル]メチリデン}-N-フェニルヒドラジンカルボチオアミドの合成は、通常、5-(2-ニトロフェニル)フラン-2-カルバルデヒドとN-フェニルヒドラジンカルボチオアミドを制御された条件下で縮合させることを含みます。反応は通常、エタノールまたはメタノールなどの有機溶媒中で行われ、縮合プロセスを促進するために触媒量の酸が添加されます。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、ラボ規模の合成の拡大を含みます。これには、高収率と純度を確保するために反応条件を最適化し、再結晶またはクロマトグラフィーなどの精製技術を実装することが含まれます。
化学反応の分析
反応の種類
(2E)-2-{[5-(2-ニトロフェニル)フラン-2-イル]メチリデン}-N-フェニルヒドラジンカルボチオアミドは、次のようなさまざまな化学反応を起こすことができます。
酸化: ニトロフェニル基は、ニトロ誘導体を形成するために酸化することができます。
還元: ニトロ基は、適切な条件下でアミノ基に還元することができます。
置換: フラン環は、求電子置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素ガス(H₂)をパラジウム触媒(Pd/C)または水素化ホウ素ナトリウム(NaBH₄)の存在下で使用されることが一般的です。
置換: 求電子置換反応には、臭素(Br₂)や塩素化剤などの試薬が関与する場合があります。
主要な生成物
酸化: ニトロ誘導体の生成。
還元: アミノ誘導体の生成。
置換: ハロゲン化フラン誘導体の生成。
科学的研究の応用
(2E)-2-{[5-(2-ニトロフェニル)フラン-2-イル]メチリデン}-N-フェニルヒドラジンカルボチオアミドは、科学研究において多様な応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を含む、その潜在的な生物活性について調査されています。
医学: そのユニークな構造的特徴により、その潜在的な治療的用途について探求されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
(2E)-2-{[5-(2-ニトロフェニル)フラン-2-イル]メチリデン}-N-フェニルヒドラジンカルボチオアミドの作用機序は、特定の分子標的との相互作用を伴います。化合物は、酵素または受容体に結合してその活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的はまだ調査中ですが、その構造的特徴は、細胞タンパク質や核酸との潜在的な相互作用を示唆しています。
類似化合物との比較
類似化合物
2-フルオロデスクロロケタミン: ケタミンに関連する解離性麻酔薬.
1-(5,5,5-トリクロロペンチル)-1H-1,2,4-トリアゾール化合物: そのユニークな化学的性質で知られています.
独自性
(2E)-2-{[5-(2-ニトロフェニル)フラン-2-イル]メチリデン}-N-フェニルヒドラジンカルボチオアミドは、フラン環とニトロフェニル基とヒドラジンカルボチオアミド部分を組み合わせているため、際立っています。このユニークな構造は、異なる化学反応性と潜在的な生物活性を付与し、研究開発にとって貴重な化合物となっています。
特性
分子式 |
C18H14N4O3S |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
1-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C18H14N4O3S/c23-22(24)16-9-5-4-8-15(16)17-11-10-14(25-17)12-19-21-18(26)20-13-6-2-1-3-7-13/h1-12H,(H2,20,21,26)/b19-12+ |
InChIキー |
YSBYVEAOCRILDW-XDHOZWIPSA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11707592.png)
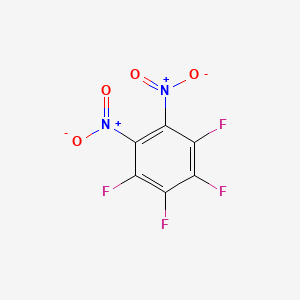
![N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11707596.png)
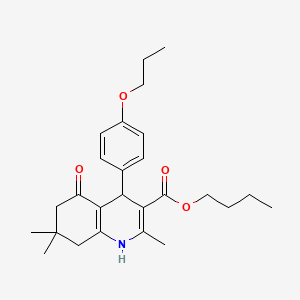
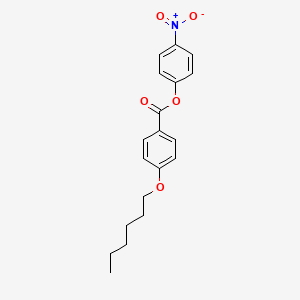
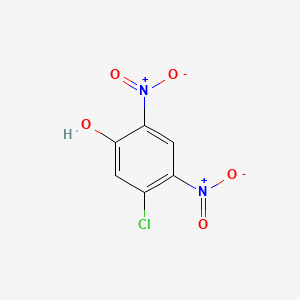
![4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11707630.png)
![2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)


![N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide](/img/structure/B11707663.png)
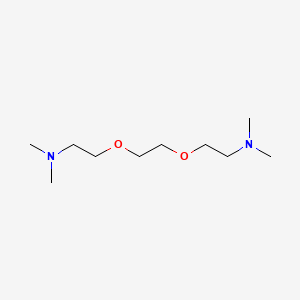
![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
